N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-4-(6-methylpyridin-2-yl)oxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-5-4-6-14(15-11)17-13-9-7-12(8-10-13)16(2)3/h4-6,12-13H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFOLBBXGHGLGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCC(CC2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 6-methylpyridine, undergoes a series of reactions to introduce the necessary functional groups.
Cyclohexane Ring Functionalization: The cyclohexane ring is functionalized to introduce the dimethylamine group.
Coupling Reaction: The pyridine derivative is then coupled with the functionalized cyclohexane ring under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Pyridine Ring
(a) Trans-4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine Dihydrochloride
- Structure : Chlorine at pyridine position 3 vs. methyl at position 4.
- This compound is used as a drug impurity reference, indicating its relevance in pharmaceutical quality control .
(b) (1r,4r)-4-((5-Iodopyridin-2-yl)oxy)cyclohexan-1-amine Hydrochloride
- Structure : Iodo substituent at pyridine position 3.
- However, it likely reduces aqueous solubility compared to the methyl group in the target compound .
(c) 2,9(10),16(17),23(24)-Tetrakis[(6-methylpyridin-2-yl)oxy]phthalocyaninate Zinc(II) (PcZn)
Modifications on the Cyclohexane Ring
(a) (1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (288)
- Structure : 4-Methylpiperazinyl group replaces the pyridyloxy substituent.
- Properties : The piperazine ring introduces basicity and hydrogen-bonding capacity. MS data (m/z 198 [M + H]+) indicate a lower molecular weight than the target compound, which has a pyridyloxy group (estimated m/z ~265–300) .
(b) (1R,4R)-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine (279)
- Structure : Cyclopropylmethyl-piperazinyl group at position 3.
- MS data (m/z 238 [M + H]+) suggest increased molecular weight compared to compound 288 .
(c) 4-tert-Butyl-2-[(2-ethylhexyl)oxy]cyclohexan-1-amine
Functional Group Comparisons
Biological Activity
N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will delve into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structural Characteristics
The compound features a cyclohexane ring substituted with a dimethylamino group and a 6-methylpyridine moiety. Its molecular formula is with a molecular weight of approximately 234.34 g/mol. The presence of the pyridine ring enhances its basicity and reactivity, making it a candidate for various pharmacological applications.
This compound exerts its biological effects through interactions with specific molecular targets. The compound's mechanism involves:
- Receptor Binding : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.
- Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating pro-apoptotic proteins.
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, studies on related pyridine derivatives have demonstrated their potential to inhibit cell proliferation in various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| IMB-1406 | HepG2 | 6.92 | Induces apoptosis via mitochondrial pathway |
| Sunitinib | HepG2 | 7.60 | Tyrosine kinase inhibitor |
| DMOPCX | A549 | TBD | Potential apoptosis inducer |
Note: IC50 values represent the concentration required to inhibit 50% of cell viability.
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress within neuronal cells.
Case Studies
-
Study on Apoptosis Induction :
A study focused on the apoptotic effects of similar compounds showed that treatment with related pyridine derivatives resulted in significant increases in apoptotic cell populations in HepG2 cells, indicating the potential utility of this compound in cancer therapy. -
Neuroprotective Study :
Another investigation assessed the neuroprotective properties of compounds with similar structures. Results indicated that these compounds could mitigate neuronal damage in models of oxidative stress, suggesting a therapeutic role for this compound in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
